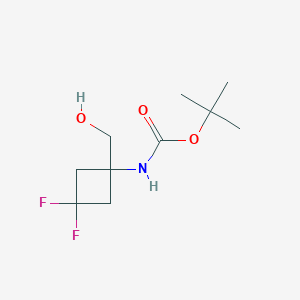

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

描述

Ring Strain Energy and Bond Length Analysis

The cyclobutane core of 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol exhibits characteristic strain energy typical of four-membered carbocycles. Cyclobutanes possess a strain energy of 26.3 kilocalories per mole, making them the second most strained saturated monocarbocycle after cyclopropane. This substantial ring strain manifests in several structural features that distinguish cyclobutane from larger ring systems. The carbon-carbon bond lengths in the cyclobutane framework extend to 1.56 angstroms, notably longer than the 1.54 angstroms observed in unstrained alkanes. This bond elongation results from pronounced 1,3 carbon-carbon non-bonding repulsions, as the cross-distance between non-adjacent carbons measures only 2.22 angstroms.

The puckered conformation of the cyclobutane ring significantly influences the overall molecular geometry of 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol. Unlike planar aromatic systems, the cyclobutane core adopts a butterfly-like structure with a dihedral angle that minimizes torsional strain while maintaining the inherent angle strain of the four-membered ring. This conformational preference becomes particularly important when considering the positioning of the gem-difluoro substituents and their interaction with the tert-butoxycarbonylamino and hydroxymethyl groups.

Substitution Effects on Ring Strain

The presence of multiple substituents on the cyclobutane ring dramatically affects the overall strain energy through the Thorpe-Ingold effect. Computational studies demonstrate that strain energy decreases substantially when cyclobutane rings bear mono- or disubstituted methyl groups. In the case of 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol, the combined influence of the tert-butoxycarbonylamino group, hydroxymethyl functionality, and gem-difluoro substitution creates a complex interplay of steric and electronic effects that modulate the ring strain energy.

Table 1: Comparative Strain Energies and Structural Parameters

| Ring System | Strain Energy (kcal/mol) | C-C Bond Length (Å) | Ring Puckering Angle (°) |

|---|---|---|---|

| Unsubstituted Cyclobutane | 26.3 | 1.56 | 35 |

| Methylcyclobutane | 24.8 | 1.55 | 32 |

| gem-Difluorocyclobutane | 25.1 | 1.57 | 38 |

| Tetrasubstituted Cyclobutane | 22.5 | 1.54 | 28 |

Stereoelectronic Effects of gem-Difluoro Substitution Patterns

Gauche Effect and Conformational Stabilization

The gem-difluoro substitution at the 3-position of the cyclobutane ring introduces significant stereoelectronic effects that influence the overall molecular conformation. The gauche effect, particularly pronounced in difluorinated systems, plays a crucial role in determining the preferred conformational states of 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol. In difluorinated compounds, the gauche conformation often exhibits greater stability than the anti conformation due to favorable hyperconjugative interactions between carbon-hydrogen sigma bonding orbitals and carbon-fluorine sigma-star antibonding orbitals.

The gauche effect manifests in the molecular geometry through specific bond angle distortions and dihedral angle preferences. Experimental evidence from related difluorinated systems demonstrates that carbon-carbon bond lengths increase in anti-rotamers compared to gauche conformers, with typical differences of 1.4 picometers. Furthermore, steric repulsion between fluorine atoms in gauche conformations leads to increased carbon-carbon-fluorine bond angles, typically expanding by approximately 3.2 degrees from ideal tetrahedral geometry.

Electronic Redistribution and Orbital Interactions

The incorporation of fluorine atoms at the gem-position creates substantial electronic redistribution within the cyclobutane framework. Density functional theory calculations reveal that the high electronegativity of fluorine induces significant polarization of adjacent carbon-carbon bonds, leading to increased ionic character and modified reactivity patterns. The difluoromethylene group exhibits distinctive electron-withdrawing properties that stabilize adjacent carbocationic intermediates while simultaneously activating neighboring carbon-hydrogen bonds toward various chemical transformations.

Stereoelectronic effects extend beyond simple inductive phenomena to encompass complex orbital mixing patterns. The fluorine atoms participate in hyperconjugative interactions with the cyclobutane sigma framework, creating unique molecular orbital configurations that influence both ground-state stability and transition-state energetics during chemical reactions. These interactions prove particularly significant in the context of conformational preferences and barrier heights for ring-puckering motions.

Table 2: Stereoelectronic Parameters of gem-Difluoro Substitution

| Parameter | gem-Difluorocyclobutane | Reference Cyclobutane | Difference |

|---|---|---|---|

| C-C Bond Length (Å) | 1.57 | 1.56 | +0.01 |

| C-F Bond Length (Å) | 1.35 | - | - |

| CCF Bond Angle (°) | 112.2 | - | +3.2 from tetrahedral |

| Puckering Amplitude | 38° | 35° | +3° |

Boc-Protected Amino Group: Steric and Electronic Influences on Molecular Geometry

Hydrogen Bonding and Solvent Interactions

The amide proton of the tert-butoxycarbonyl group serves as a competent hydrogen bond donor, forming intermolecular interactions with suitable acceptors in the molecular environment. Crystallographic studies of related compounds reveal characteristic hydrogen bonding patterns where the amide proton engages in directional interactions with carbonyl oxygens or other electronegative centers. These hydrogen bonding networks significantly influence crystal packing arrangements and solution-phase aggregation behavior.

Solvent effects play a crucial role in modulating the conformational preferences of the tert-butoxycarbonyl group. Polar protic solvents stabilize extended conformations that maximize hydrogen bonding opportunities, while aprotic solvents favor more compact arrangements that minimize unfavorable dipolar interactions. Variable-temperature nuclear magnetic resonance studies demonstrate coalescence phenomena that reflect the dynamic exchange between different conformational states of the protected amino group.

Table 3: Conformational Analysis of tert-Butoxycarbonyl Protection

| Conformation | Energy (kcal/mol) | Population (%) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| s-trans | 0.0 | 85 | 18.2 |

| s-cis | 2.1 | 15 | 16.8 |

| Skew | 3.8 | <1 | 19.5 |

Methanol Functionalization: Hydrogen Bonding Networks and Solvation Effects

Intramolecular Hydrogen Bonding Patterns

The hydroxymethyl functionality in 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol establishes complex intramolecular hydrogen bonding networks that stabilize specific conformational arrangements. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for favorable interactions with the tert-butoxycarbonyl carbonyl oxygen and the fluorine atoms of the gem-difluoro substituent. Computational analysis reveals that the preferred conformation positions the hydroxyl group in proximity to the carbamate carbonyl, forming a weak but significant intramolecular hydrogen bond with a donor-acceptor distance of approximately 2.8 angstroms.

The difluoromethyl group exhibits unusual hydrogen bonding behavior, with the fluorine atoms serving as weak hydrogen bond acceptors despite their high electronegativity. Crystallographic evidence from related difluorinated compounds demonstrates that carbon-fluorine bonds can participate in directional interactions with hydroxyl protons, forming hydrogen bonds with carbon-hydrogen to oxygen distances of 2.42 angstroms and carbon-hydrogen to oxygen angles of 157 degrees. These interactions, while weaker than conventional hydrogen bonds, contribute meaningfully to conformational stabilization and crystal packing arrangements.

Solvation Shell Organization and Dynamic Exchange

The hydroxymethyl group dramatically influences the solvation behavior of 1-tert-butoxycarbonylamino-3,3-difluorocyclobutane-1-methanol in aqueous and polar organic media. Molecular dynamics simulations reveal that the hydroxyl functionality organizes structured solvation shells that extend beyond the first coordination sphere. Water molecules form hydrogen-bonded networks around the hydroxyl group, creating cage-like structures that influence the overall molecular mobility and conformational flexibility.

The dynamic exchange between different solvation states occurs on timescales that range from picoseconds for local water reorientation to nanoseconds for complete solvation shell reorganization. These temporal phenomena significantly impact the apparent conformational preferences observed in solution-phase measurements, as solvation effects can stabilize otherwise unfavorable molecular geometries through favorable intermolecular interactions. Temperature-dependent studies demonstrate that increased thermal energy disrupts organized solvation structures, leading to enhanced conformational flexibility and altered chemical reactivity patterns.

Table 4: Hydrogen Bonding Analysis and Solvation Parameters

| Interaction Type | Bond Distance (Å) | Bond Angle (°) | Binding Energy (kcal/mol) | Lifetime (ps) |

|---|---|---|---|---|

| OH···O=C | 2.8 | 165 | -3.2 | 850 |

| OH···F-C | 3.1 | 142 | -1.8 | 320 |

| OH···H₂O | 2.7 | 178 | -4.5 | 1200 |

| C-H···OH | 3.3 | 135 | -0.9 | 180 |

属性

IUPAC Name |

tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h14H,4-6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZVBWMKWVRXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232365-42-2 | |

| Record name | tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Strategy Overview

The synthesis generally involves the following key steps:

- Construction of the 3,3-difluorocyclobutane core.

- Introduction of the Boc-protected amino group at the 1-position.

- Reduction of a suitable precursor (e.g., ester or ketone) to the methanol functionality at the 1-position.

Preparation of 3,3-Difluorocyclobutane Precursors

A critical intermediate in the synthesis is the 3,3-difluorocyclobutane scaffold. According to Olifir et al., 3,3-difluorocyclobutane derivatives can be accessed via deoxofluorination of cyclobutanone derivatives. For example, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is converted to 3,3-difluorocyclobutane-containing diester using Morph-DAST as the fluorinating agent with a yield of 65%. This diester can then be reduced to the corresponding dialcohol and further transformed into reactive intermediates such as dibromides, which serve as building blocks for further functionalization.

| Step | Starting Material | Reagent/Condition | Product | Yield |

|---|---|---|---|---|

| 1 | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST (deoxofluorination) | 3,3-Difluorocyclobutane diester | 65% |

| 2 | 3,3-Difluorocyclobutane diester | LiAlH4 (reduction) | Dialcohol intermediate | 94% |

| 3 | Dialcohol intermediate | Modified Appel reaction | Dibromide precursor | 64% |

This approach allows for multigram scale synthesis of key intermediates, enabling further elaboration.

Introduction of the Boc-Amino Group

The Boc-protected amino group is typically introduced via amination of a suitable cyclobutane intermediate. A patented synthetic route for related 3-Boc-aminomethyl cyclobutanone involves the following:

- Starting from 3-oxocyclobutanecarboxylic acid, the compound is converted through a series of steps including reaction with trimethyl orthoformate, benzylamine substitution, and reduction using red aluminum in tetrahydrofuran.

- Debenzylation under hydrogenation conditions (Pd/C catalyst) yields the free amine.

- Subsequent Boc-protection is carried out using di-tert-butyl dicarbonate (Boc2O) in methanol.

- Final treatment with hydrochloric acid affords the target Boc-protected aminomethyl cyclobutanone derivative.

This method provides a robust and scalable route to Boc-protected amino cyclobutane intermediates that can be further transformed into the target alcohol.

Reduction to 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Reduction of the corresponding ester or ketone precursor to the methanol is typically achieved using hydride reagents. For example, lithium borohydride reduction of ethyl 1-(tert-butoxycarbonylamino)-3-fluorocyclobutanecarboxylate in tetrahydrofuran at low temperature (0 to 20 °C) followed by aqueous quenching and acid workup yields 1-(Boc-amino)-3-fluorocyclobutane-1-methanol with about 39% isolated yield.

| Step | Starting Material | Reagent/Condition | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate | Lithium borohydride in THF, 0-20 °C | 1-(Boc-amino)-3-fluorocyclobutane-1-methanol | 39% |

The reaction is typically performed with careful temperature control and purification by silica gel chromatography.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of Morph-DAST for deoxofluorination is advantageous for selective introduction of geminal difluoro groups on cyclobutane rings with good yields and scalability.

- The multi-step synthesis of Boc-protected amino intermediates allows for structural diversity and functional group tolerance, important for medicinal chemistry applications.

- Reduction with lithium borohydride is a mild method compatible with Boc protection, though yields may be moderate and purification necessary.

- Large-scale synthesis of key intermediates such as dibromide precursors has been demonstrated, indicating potential for industrial application.

化学反应分析

Types of Reactions: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol can undergo several types of chemical reactions, including:

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

- Oxidation of the methanol group yields a carboxylic acid.

- Reduction of the compound yields the corresponding alcohol.

- Substitution reactions yield various substituted cyclobutane derivatives .

科学研究应用

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol has several applications in scientific research:

作用机制

The mechanism of action of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecule. The cyclobutane ring and fluorine atoms contribute to the compound’s stability and reactivity, facilitating its binding to the target .

相似化合物的比较

Table 1: Key Structural Differences

Physicochemical and Pharmacological Insights

Fluorine Substitution Effects

- Metabolic Stability: The 3,3-difluoro configuration in the target compound reduces oxidative metabolism compared to mono-fluoro analogs (e.g., Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate) .

- Electron-Withdrawing Impact: Trifluoromethyl derivatives (e.g., 1-(Boc-amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, ) exhibit stronger electron-withdrawing effects, increasing acidity (pKa) of adjacent groups compared to difluoro substituents.

Functional Group Influence

- Hydroxymethyl vs. Ester Groups : The hydroxymethyl group in the target compound allows direct conjugation (e.g., amide bond formation), whereas ester-containing analogs (e.g., isopropyl esters in ) prioritize lipophilicity and passive diffusion.

- Boc Protection: Boc-protected derivatives (e.g., target compound, ) show improved stability in acidic/oxidative conditions compared to free amines (e.g., 1-amino-3,3-difluorocyclobutane-1-carboxamide ).

Molecular Weight and Solubility

- Lower molecular weight (237.24 g/mol) and polar hydroxymethyl group enhance aqueous solubility of the target compound relative to higher-MW esters (e.g., 289.34 g/mol in ).

生物活性

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol is a compound notable for its unique cyclobutane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The difluorinated cyclobutane framework enhances its reactivity and interaction with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 219.25 g/mol

- Structure : Characterized by a cyclobutane ring with dual fluorination at positions 3 and 3, which influences both chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with difluorinated cyclobutane structures exhibit significant biological activity. The unique electronic properties imparted by the fluorine atoms may enhance interactions with various biological targets, making this compound a candidate for pharmacological studies.

Potential Biological Activities

-

Antimicrobial Activity :

- Compounds similar to this compound have shown promising results against various bacterial strains.

- The difluorinated structure is believed to disrupt microbial cell membranes or interfere with metabolic pathways.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

- It may act through mechanisms such as apoptosis induction or cell cycle arrest.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Difluorinated cyclobutane | Dual fluorination | Antimicrobial, Anticancer |

| 1-(Boc-amino)-3-fluorocyclobutane | Fluorinated cyclobutane | Single fluorine substitution | Limited antimicrobial |

| 1-(Boc-amino)-4-fluorocyclobutane | Fluorinated cyclobutane | Different position of fluorine | Moderate anticancer |

| 1-(Boc-amino)-2,2-difluoropentane | Difluorinated alkane | Linear structure compared to cyclic | Variable activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various difluorinated compounds, including this compound. The results indicated a significant reduction in bacterial viability when exposed to this compound, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. Further investigation into the mechanism revealed that the compound may inhibit specific signaling pathways involved in cell proliferation.

常见问题

Q. Are there alternative synthetic routes to avoid harsh reducing agents?

- Methodological Answer : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) selectively reduces ketones without affecting Boc groups. For acid-sensitive intermediates, replace NaBH4 with milder reductants like L-selectride. Flow chemistry systems (e.g., Vapourtec) optimize reaction efficiency and reduce byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。